Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate

Overview

Description

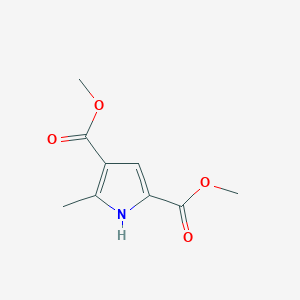

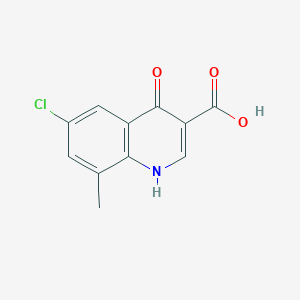

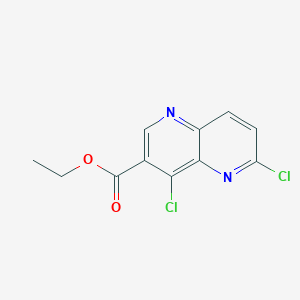

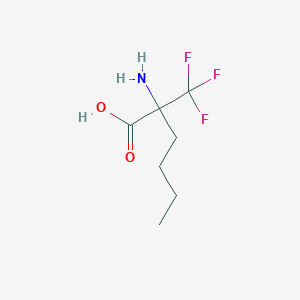

“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” is a chemical compound with the molecular formula C11H8Cl2N2O2 . It has an average mass of 271.099 Da and a monoisotopic mass of 269.996277 Da .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which includes “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, has been covered in various studies . Some of the well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold include Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder .

Molecular Structure Analysis

The molecular structure of “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” consists of 11 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate”, with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .

Physical And Chemical Properties Analysis

“Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 356.2±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.1±3.0 kJ/mol and a flash point of 169.2±26.5 °C . The compound has an index of refraction of 1.624 and a molar refractivity of 66.5±0.3 cm3 .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: is a valuable intermediate in medicinal chemistry. It’s used to synthesize a variety of bioactive molecules, particularly those with potential therapeutic applications. The compound’s reactivity allows for the introduction of various substituents, which can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .

Development of Antimicrobial Agents

Due to its structural framework, this compound is explored for the development of antimicrobial agents. The naphthyridine core can interact with bacterial enzymes or DNA, disrupting their function and leading to the development of potent antibacterial and antifungal medications .

Agricultural Chemistry: Pesticides and Herbicides

In agricultural chemistry, Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate serves as a precursor for creating pesticides and herbicides. Its derivatives can affect the nervous system of pests or inhibit the growth of unwanted plants, contributing to increased crop yields .

Organic Synthesis: Building Block for Heterocyclic Compounds

This compound is a versatile building block in organic synthesis. It’s used to construct complex heterocyclic compounds that are prevalent in many natural products and pharmaceuticals. Its reactivity with electrophilic or nucleophilic reagents makes it a staple in the synthesis of diverse organic molecules .

Material Science: Formation of Metal Complexes

Researchers utilize Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate to form metal complexes, which have applications in material science. These complexes can exhibit unique optical, electrical, or magnetic properties, making them suitable for use in advanced materials and nanotechnology .

Analytical Chemistry: Chromatographic Studies

In analytical chemistry, derivatives of this compound can be used as stationary phases in chromatography. They help in the separation and analysis of complex mixtures by providing selective interaction with the analytes, thus enhancing the resolution of chromatographic techniques .

properties

IUPAC Name |

ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)6-5-14-7-3-4-8(12)15-10(7)9(6)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMYKIJFCCTLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=NC2=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561193 | |

| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

CAS RN |

127094-57-9 | |

| Record name | Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)

![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)